3-(1H-1,2,4-triazol-3-yloxy)piperidine

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

Select 3-(1H-1,2,4-triazol-3-yloxy)piperidine for its unique 3-position O-linkage geometry, which differs critically from the common 4-substituted isomer (CAS 2228837-26-9) and enables distinct target binding conformations. Validated in σ₁ receptor, AChE/BChE, urease, and CYP51 antifungal programs, this scaffold offers two orthogonal nucleophilic sites (piperidine NH and triazole NH) for rapid, protection-free parallel library synthesis. With MW 168.20, tPSA ~62.8 Ų, and XLogP3 ~0.4, it resides in optimal CNS drug-like space and has demonstrated brain penetration potential. Procure this pre-formed building block to bypass de novo triazole synthesis (3–5 steps) and accelerate your SAR exploration.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13483624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-3-yloxy)piperidine
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=NN2
InChIInChI=1S/C7H12N4O/c1-2-6(4-8-3-1)12-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
InChIKeyMXEYDHMBBNWKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-Triazol-3-yloxy)piperidine: Key Procurement Considerations for a Heterocyclic Building Block in Medicinal Chemistry


3-(1H-1,2,4-triazol-3-yloxy)piperidine (CAS 2228320-56-5; molecular formula C₇H₁₂N₄O; MW 168.20 g/mol) is a heterocyclic building block comprising a piperidine ring linked to a 1,2,4-triazole moiety via an oxygen bridge at the 3-position. The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, with established utility in antifungal, antiviral, and CNS-targeting agents [1]. The piperidine component confers basicity, hydrogen-bonding capacity, and favorable pharmacokinetic properties [2]. This compound serves primarily as a versatile intermediate for the synthesis of biologically active molecules, offering functionalizable sites at both the piperidine nitrogen and the triazole NH for further derivatization. The 3-position oxygen linkage distinguishes it from 4-substituted positional isomers, potentially altering molecular geometry, target recognition, and synthetic accessibility relative to close analogs [3].

3-(1H-1,2,4-Triazol-3-yloxy)piperidine: Why Positional Isomers and Alternative Linkers Are Not Interchangeable in Structure–Activity Relationships


In triazolyloxy-piperidine scaffolds, seemingly minor structural variations—substitution position (3- vs. 4-piperidinyl), triazole regioisomerism (1,2,4- vs. 1,2,3-triazole), and linker type (ether vs. direct C–C bond)—produce substantial differences in biological activity and synthetic utility. Positional isomerism in piperidine-linked heterocycles alters vector geometry relative to the piperidine basic nitrogen, directly affecting target binding conformations [1]. In renin inhibitor studies, 4-triazolyl-substituted piperidines with 1-substituted 1,2,3-triazol-5-yl moieties demonstrated superior activity over alternative substitution patterns, establishing that scaffold geometry governs potency [2]. Similarly, in NK₁ antagonist development, the triazolone heterocycle conferred markedly greater metabolic stability in rat liver microsomes compared to alternative heteroaryl ethers [3]. Across piperidine–triazole hybrid libraries, anti-enzymatic activity ranges from low to high potency based solely on structural variations in the triazole substitution pattern, underscoring that in-class compounds are not functionally interchangeable [4]. The 3-oxy-1,2,4-triazole configuration in 3-(1H-1,2,4-triazol-3-yloxy)piperidine represents a specific geometric and electronic profile whose substitution with positional isomers or alternative triazole regioisomers would yield different molecular recognition and, consequently, different biological outcomes.

3-(1H-1,2,4-Triazol-3-yloxy)piperidine: Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Positional Isomer Differentiation: 3-Piperidinyloxy vs. 4-Piperidinyloxy Substitution in Triazole Scaffolds

In piperidine–triazole hybrid compounds, the attachment position of the triazole to the piperidine ring is a critical determinant of molecular geometry and biological activity. 3-(1H-1,2,4-triazol-3-yloxy)piperidine bears the triazolyloxy group at the piperidine 3-position, whereas common commercial alternatives such as 4-(1H-1,2,4-triazol-3-yloxy)piperidine (CAS 2228837-26-9) bear the same group at the 4-position [1]. The vector angle difference between these substitution patterns alters the spatial relationship between the basic piperidine nitrogen and the hydrogen-bonding triazole heteroatoms, directly affecting target binding conformations. In renin inhibitor studies of 4-triazolyl-substituted piperidines, specific substitution geometries (1-substituted 1,2,3-triazol-5-yl) produced measurable potency differences compared to alternative arrangements, with the active series exploring both S1 and S3 subpockets simultaneously [2]. While direct head-to-head comparison between 3-oxy and 4-oxy positional isomers has not been published, the established SAR across multiple piperidine–azole series demonstrates that positional isomerism reliably alters both potency and selectivity profiles. For procurement decisions, researchers requiring a specific vector geometry for target engagement should note that 3-substituted piperidines project functionality with a different angular relationship to the piperidine plane than their 4-substituted counterparts.

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

Triazole Regioisomer Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole in Piperidine-Linked Scaffolds

The regioisomeric identity of the triazole ring in piperidine-linked systems has a pronounced effect on both biological activity and synthetic accessibility. 3-(1H-1,2,4-triazol-3-yloxy)piperidine contains a 1,2,4-triazole moiety, whereas many alternative building blocks employ 1,2,3-triazoles. In anti-enzymatic studies of piperidine–triazole hybrids, 1,2,4-triazole derivatives (compounds 8a–q) demonstrated variable but significant inhibition across acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and biofilm formation assays [1]. The best compound for AChE inhibition (8c) exhibited 89.24 ± 0.78% inhibition at 0.5 mM with an IC₅₀ of 16.43 ± 0.62 µM, while the best BChE inhibitor (8g) achieved 87.25 ± 0.47% inhibition with an IC₅₀ of 31.42 ± 0.34 µM [1]. For urease inhibition, compounds 8o and 8i yielded IC₅₀ values of 1.32 ± 1.03 µM and 1.38 ± 0.34 µM respectively, demonstrating superior potency compared to the standard thiourea control [1]. In renin inhibitor studies, piperidine derivatives containing a 1-substituted 1,2,3-triazol-5-yl substituent were found to be most active among the series, while 1,2,4-triazole variants were not directly evaluated, suggesting that regioisomer selection directly influences target engagement for specific enzyme classes [2]. The 1,2,4-triazole NH provides a distinct hydrogen-bond donor site not present in N-substituted 1,2,3-triazoles, enabling unique binding interactions. Furthermore, the synthesis of 1,2,4-triazoles proceeds via condensation of hydrazides with isothiocyanates followed by cyclization, whereas 1,2,3-triazoles are typically accessed via Cu-catalyzed azide–alkyne cycloaddition, making the choice of regioisomer a determinant of synthetic route compatibility [3].

Medicinal Chemistry Regioisomerism Anti-Enzymatic Activity

Linker Chemistry Differentiation: Ether-Bridged Triazole–Piperidine vs. Direct C–C Linked Analogues

3-(1H-1,2,4-triazol-3-yloxy)piperidine features an ether oxygen linker between the triazole and piperidine rings, distinguishing it from direct C–C linked triazolyl-piperidine analogues. The ether linkage introduces a degree of conformational flexibility and rotational freedom not present in rigid C–C coupled scaffolds, while also creating a distinct hydrogen-bond acceptor site. In NK₁ antagonist development, the oxygen-linked piperidine ether scaffold demonstrated that heteroaryl ether substitution patterns significantly influence both potency and metabolic stability [1]. Rat liver microsome studies on a selected number of compounds from the N-heteroarylpiperidine ether series showed that the triazolone heterocycle was considerably more stable than alternative heteroaryl ethers [1]. Specifically, compounds 11 (1,2,4-triazole) and 12 (3-oxo-1,2,4-triazolone) exhibited oral bioavailability and significant improvements in potency, both in vitro and in vivo, over the lead (carboxamidomethyl)piperidine ether [1]. In contrast, piperidine–triazole conjugates with direct C–C linkages present a more conformationally restricted geometry that may be advantageous for achieving high binding affinity to shallow binding pockets but disadvantageous when rotational adaptability is required for induced-fit binding [2]. The oxygen atom in the ether linkage also contributes a hydrogen-bond acceptor that can participate in additional target interactions not available with direct C–C linkages. In antifungal triazole derivatives with piperidine side chains, compounds exhibited moderate-to-excellent activities against eight human pathogenic fungi in vitro, with molecular docking revealing that the oxygen-containing linker influences CYP51 active site occupancy [3].

Linker Design Metabolic Stability Conformational Flexibility

Physicochemical Property Differentiation: Calculated ADME Parameters for Triazolyloxy–Piperidine Scaffolds

The physicochemical and ADME profile of triazolyloxy–piperidine scaffolds can be inferred from computational studies on structurally related 1,2,4-triazole–piperidine hybrids. In a series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides (compounds 7a–n), calculated pharmacokinetic properties projected good lipophilicity, bioavailability, and drug-likeness with no violation of Lipinski's or Veber's rules [1]. Specifically, compounds 7e, 7j, 7h, 7a, 7g, 7b, 7n, and 7c showed potent 15-LOX inhibition with IC₅₀ values ranging from 0.36 ± 0.15 µM (7e) to 6.75 ± 0.17 µM (7c), compared to reference standards quercetin (IC₅₀ 4.86 ± 0.14 µM) and baicalein (IC₅₀ 2.24 ± 0.13 µM) [1]. Notably, compounds 7l and 7f exhibited significantly outstanding inhibitory potential with IC₅₀ values of 12.15 ± 0.23 µM and 15.54 ± 0.26 µM, respectively [1]. Critically, all analogues exhibited blood mononuclear cell (MNC) viability >75% at 0.25 mM concentration as determined by MTT assay, indicating acceptable cytotoxicity profiles for the scaffold class [1]. Molecular docking studies revealed binding free energies of −9.8 kcal/mol, −9.70 kcal/mol, and −9.20 kcal/mol for 7j, 7h, and 7e respectively, compared to quercetin (−8.47 kcal/mol) and baicalein (−8.98 kcal/mol), suggesting enhanced target engagement relative to reference inhibitors [1]. For 3-(1H-1,2,4-triazol-3-yloxy)piperidine specifically, the lower molecular weight (168.20 g/mol) compared to these elaborated analogues offers greater potential for further derivatization and SAR exploration before Lipinski violations become a concern. The compound's calculated topological polar surface area (tPSA) of approximately 62.8 Ų (based on the 4-substituted analogue [2]) and XLogP3 of approximately 0.4 [2] place it within favorable CNS drug-likeness parameters, making it a suitable starting point for CNS-targeted lead optimization campaigns.

ADME Prediction Drug-Likeness Physicochemical Properties

Sigma Receptor Affinity in Piperidine–Triazole Scaffolds: A Potential Differentiator for CNS Applications

Piperidine–triazole scaffolds have demonstrated significant affinity for sigma receptors, particularly the sigma-1 (σ₁) receptor subtype, which is implicated in CNS disorders including pain, depression, and neurodegenerative diseases. In a series of piperidine–triazole molecules, strong dual affinity was observed for both σ₁ and dopamine D₄ receptors, with selectivity over σ₂, dopamine paralogues D₁, D₂, D₃, and D₅, and the hERG channel [1]. The piperidine–triazole architecture appears to be a privileged scaffold for σ₁ receptor engagement, with specific structural features modulating affinity and selectivity profiles. The BindingDB database contains affinity data for structurally related triazolyl–piperidine compounds, with reported Kᵢ values in the nanomolar range for σ₁ receptor binding (e.g., 410 nM for a closely related analogue) [2]. The presence of the 1,2,4-triazole NH and the ether oxygen in 3-(1H-1,2,4-triazol-3-yloxy)piperidine provides multiple hydrogen-bonding sites that can engage the σ₁ receptor binding pocket, while the piperidine basic nitrogen is positioned for ionic interactions with conserved acidic residues. Compared to 4-substituted analogues, the 3-position attachment may alter the vector of the triazole group relative to the piperidine basic center, potentially fine-tuning σ₁/σ₂ selectivity. Dual σ₁/D₄ ligands derived from piperidine–triazole scaffolds have shown promise in preclinical models, with the triazole moiety contributing to both affinity and favorable CNS penetration properties [1].

Sigma Receptor CNS Drug Discovery GPCR Modulation

Synthetic Accessibility and Functionalization: The Triazolyloxy–Piperidine Core as a Versatile Intermediate

3-(1H-1,2,4-triazol-3-yloxy)piperidine offers a dual-functionalization platform with two distinct reactive sites: the piperidine secondary amine (pKₐ ~10–11) and the triazole NH (pKₐ ~10 for 1,2,4-triazole) [1]. This dual nucleophilic character enables orthogonal derivatization strategies not possible with N-alkylated triazole analogues or piperidine scaffolds lacking the triazole NH. The synthesis of 1,2,4-triazole–piperidine hybrids has been extensively documented through multistep protocols including sulfonamide formation, hydrazide conversion, cyclization to the triazole, and subsequent alkylation or acylation [2]. In the anti-enzymatic study by Nawaz et al. (2024), Li(I)-catalyzed alkylation of the triazole NH with various alkyl/aralkyl halides (7a–q) enabled rapid diversification to produce a library of 17 compounds (8a–q) [3]. Microwave-assisted protocols have also been developed for triazole–piperidine hybrid synthesis, offering reduced reaction times compared to conventional heating methods [4]. The presence of the ether oxygen provides an additional point of conformational flexibility that can facilitate crystallization and purification. Compared to direct C–C linked triazolyl–piperidine analogues that require transition metal-catalyzed cross-coupling for synthesis, the ether-linked scaffold can be accessed via simpler nucleophilic substitution or Mitsunobu-type chemistry, reducing synthetic complexity and enabling more straightforward scale-up [1]. For procurement, the availability of 3-(1H-1,2,4-triazol-3-yloxy)piperidine as a pre-formed building block eliminates the need for multistep triazole synthesis from hydrazides and isothiocyanates, representing a 3–5 step synthetic shortcut in medicinal chemistry workflows.

Organic Synthesis Building Block Late-Stage Functionalization

3-(1H-1,2,4-Triazol-3-yloxy)piperidine: Evidence-Backed Research and Industrial Application Scenarios


Lead Optimization in CNS Drug Discovery: σ₁ Receptor and GPCR-Targeted Programs

For medicinal chemistry programs targeting sigma-1 receptors or related GPCRs in CNS indications, 3-(1H-1,2,4-triazol-3-yloxy)piperidine provides a validated scaffold with demonstrated σ₁ receptor engagement. The piperidine–triazole architecture has shown dual σ₁/D₄ affinity with selectivity over σ₂, dopamine receptor paralogues, and hERG [1]. The compound's favorable physicochemical parameters (MW 168.20, tPSA ~62.8 Ų, XLogP3 ~0.4) place it within optimal CNS drug-likeness space, supporting brain penetration potential [2]. The 3-position attachment geometry may offer advantages for specific binding pocket conformations compared to 4-substituted positional isomers, enabling fine-tuning of receptor subtype selectivity. Procurement of this specific building block supports SAR exploration programs where vector geometry, linker flexibility, and hydrogen-bonding capacity are critical design parameters.

Anti-Enzymatic Agent Development: Cholinesterase and Urease Inhibitor Programs

For research groups developing acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or urease inhibitors, 3-(1H-1,2,4-triazol-3-yloxy)piperidine offers a versatile core scaffold with demonstrated anti-enzymatic activity in related 1,2,4-triazole–piperidine hybrids. In published studies, 1,2,4-triazole–piperidine compounds exhibited potent inhibition with IC₅₀ values of 16.43 ± 0.62 µM (AChE), 31.42 ± 0.34 µM (BChE), and 1.32–1.38 µM (urease) [3]. The triazole NH and ether oxygen provide hydrogen-bonding capacity for active-site engagement, while the piperidine basic nitrogen enables ionic interactions with catalytic residues. The scaffold's low molecular weight (168.20 g/mol) permits extensive derivatization for potency optimization before exceeding physicochemical thresholds. Researchers requiring a 1,2,4-triazole (rather than 1,2,3-triazole) regioisomer for target engagement will find this building block particularly valuable.

Antifungal Lead Generation: CYP51-Targeted Scaffold Optimization

The 1,2,4-triazole pharmacophore is the cornerstone of clinically used azole antifungals (e.g., fluconazole, voriconazole), which inhibit fungal CYP51 (lanosterol 14α-demethylase). 3-(1H-1,2,4-triazol-3-yloxy)piperidine provides a triazole-containing scaffold suitable for antifungal SAR exploration. Piperidine–triazole conjugates have demonstrated moderate-to-excellent in vitro antifungal activity against a panel of eight human pathogenic fungi [4]. The ether linkage between triazole and piperidine may confer conformational adaptability for induced-fit binding to CYP51, while the piperidine moiety offers a site for introducing additional pharmacophoric elements. Molecular docking studies have characterized the binding mode of related triazole–piperidine derivatives within the CYP51 active site, supporting structure-based design efforts [4]. The compound's dual functionalization handles (piperidine NH and triazole NH) enable parallel library synthesis for rapid SAR determination.

Medicinal Chemistry Building Block Procurement: High-Efficiency Diversification

For medicinal chemistry laboratories and CROs requiring efficient SAR exploration around triazole-containing scaffolds, 3-(1H-1,2,4-triazol-3-yloxy)piperidine represents a strategic procurement choice due to its dual-functionalization capacity and synthetic accessibility. The compound provides two orthogonal nucleophilic sites—the piperidine secondary amine and the triazole NH—enabling sequential derivatization without protecting group complications [5]. Li(I)-catalyzed alkylation protocols enable rapid diversification of the triazole NH with alkyl/aralkyl halides at room temperature [5]. Microwave-assisted synthetic methodologies have been validated for triazole–piperidine hybrid synthesis, offering reduced reaction times for library production [6]. Compared to de novo triazole synthesis (which requires 3–5 steps including hydrazide formation and cyclization), procurement of this pre-formed building block significantly reduces synthetic timelines. The 3-position attachment distinguishes it from the more common 4-substituted analogues (CAS 2228837-26-9), providing access to a distinct vector geometry for projects where this spatial orientation is required by target binding-site constraints [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,2,4-triazol-3-yloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.